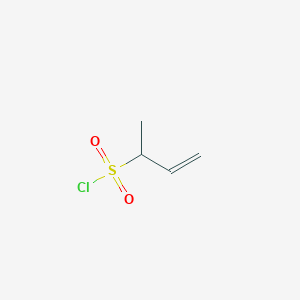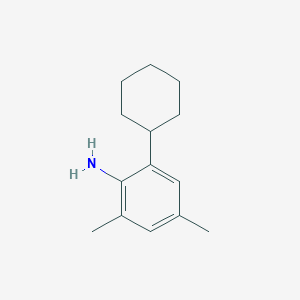
2-Cyclohexyl-4,6-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexyl-4,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a cyclohexyl group attached to the benzene ring, which is further substituted with two methyl groups at the 4 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,6-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2,6-dimethylaniline with cyclohexyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out under reflux conditions in an appropriate solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. For example, the hydrogenation of 2,6-dimethylcyclohexanone in the presence of an appropriate catalyst such as palladium on carbon can produce the desired amine. This method is advantageous due to its high yield and selectivity.
化学反应分析
Types of Reactions
2-Cyclohexyl-4,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield cyclohexyl-substituted anilines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene ring, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Cyclohexyl-substituted anilines.
Substitution: Nitro or halogenated derivatives of this compound.
科学研究应用
2-Cyclohexyl-4,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-Cyclohexyl-4,6-dimethylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-Cyclohexyl-4,6-dimethylaniline can be compared with other similar compounds, such as:
2,6-Dimethylaniline: Lacks the cyclohexyl group, resulting in different chemical and physical properties.
Cyclohexylamine: Lacks the methyl groups on the benzene ring, leading to different reactivity and applications.
4,6-Dimethylaniline: Similar structure but without the cyclohexyl substitution, affecting its overall behavior and uses.
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
2-cyclohexyl-4,6-dimethylaniline |
InChI |
InChI=1S/C14H21N/c1-10-8-11(2)14(15)13(9-10)12-6-4-3-5-7-12/h8-9,12H,3-7,15H2,1-2H3 |
InChI 键 |
UVJJWXRETQZZHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C2CCCCC2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


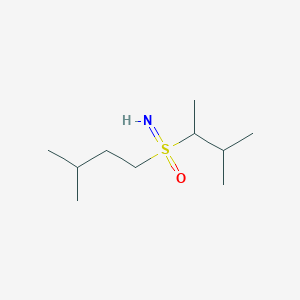
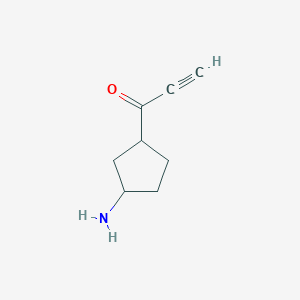
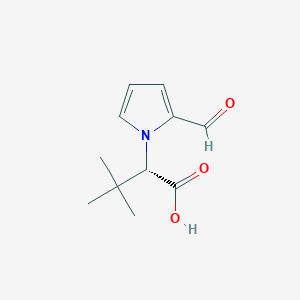

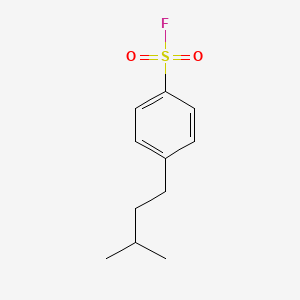

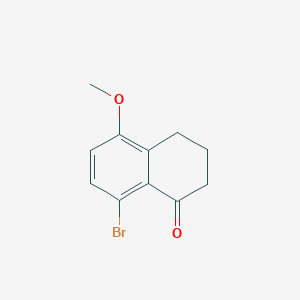
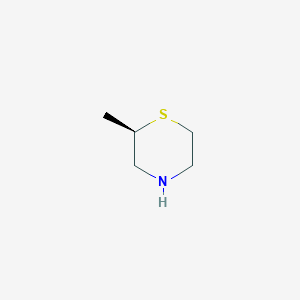
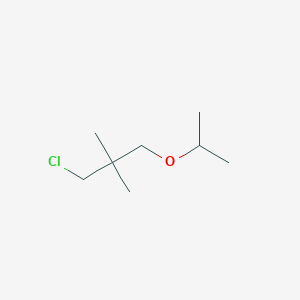


![[1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
